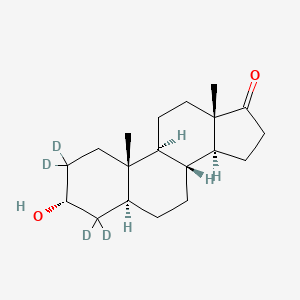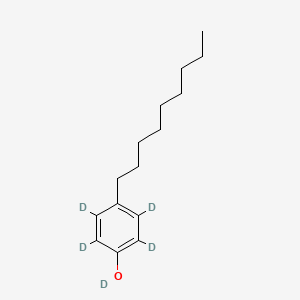
Androsterone-d4
Descripción general
Descripción
Androsterone-d4 is a deuterated form of androsterone, a naturally occurring steroid hormone. Androsterone is an androgen, which means it is a male sex hormone that plays a role in the development and maintenance of male characteristics. The “d4” in this compound indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace the metabolism and distribution of the compound in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Androsterone-d4 typically involves the deuteration of androsterone. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in organic synthesis. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium oxide (D2O) or deuterium gas (D2).
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process must ensure high purity and yield of the deuterated product, often requiring multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Androsterone-d4 can undergo various chemical reactions, including:
Oxidation: Conversion to androstenedione-d4 using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction to dihydrothis compound using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation or other substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Androstenedione-d4
Reduction: Dihydrothis compound
Substitution: Halogenated this compound derivatives
Aplicaciones Científicas De Investigación
Androsterone-d4 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of androsterone and its metabolites.
Biology: Employed in studies of steroid metabolism and hormone regulation.
Medicine: Investigated for its potential role in understanding androgen-related disorders and developing therapeutic interventions.
Industry: Utilized in the development of pharmaceuticals and performance-enhancing supplements.
Mecanismo De Acción
Androsterone-d4 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The molecular targets include androgen receptors in tissues such as the prostate, muscle, and brain. The pathways involved in its action include the androgen receptor signaling pathway, which influences various physiological processes.
Comparación Con Compuestos Similares
Androstenedione: A precursor to both testosterone and estrone, with similar androgenic activity.
Dihydrotestosterone (DHT): A more potent androgen that cannot be converted to estrogen.
Testosterone: The primary male sex hormone with broader physiological effects.
Uniqueness of Androsterone-d4: this compound is unique due to its deuterium labeling, which provides a valuable tool for tracing and studying the metabolism of androgens. This makes it particularly useful in research settings where precise measurement and tracking are essential.
Propiedades
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1/i7D2,11D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXBDMJGAMFCBF-NGIKVBDRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C([C@@H]1O)([2H])[2H])CCC4=O)C)C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016531 | |
| Record name | (3a,5a)-3-hydroxy(2,2,4,4-2H4)androstan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361432-60-2 | |
| Record name | (3a,5a)-3-hydroxy(2,2,4,4-2H4)androstan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)
![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)



![2-(4-chlorophenyl)-N-(methoxyiminomethyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B6595551.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B6595566.png)






